molecular formula C25H23BrN4O B216030 6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer B216030
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: ZVJYRUYLCSYWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DBPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBPP belongs to the class of pyrano[2,3-c]pyrazoles, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antiviral properties.

Wirkmechanismus

The exact mechanism of action of 6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. This compound has also been reported to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation. The antiviral activity of this compound is thought to be due to its ability to inhibit the viral DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its toxicity profile. This compound has been reported to have good solubility in water, which makes it suitable for in vitro and in vivo studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its potential as a therapeutic agent for cancer, inflammation, and viral infections. This compound has been shown to have good bioavailability and can be administered orally or intravenously. However, one of the limitations of this compound is its low solubility in organic solvents, which can make it difficult to work with in some lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of this compound to improve its yield and solubility. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the in vivo toxicity and pharmacokinetics of this compound need to be studied to determine its safety profile for clinical use.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves a multi-step reaction sequence starting from 4-bromobenzaldehyde, cyclohexanone, and 4-cyclohexylbenzaldehyde. This compound has been extensively studied for its potential therapeutic applications, including antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its toxicity profile. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for other diseases and optimizing its synthesis.

Synthesemethoden

The synthesis of 6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step reaction sequence starting from 4-bromobenzaldehyde, cyclohexanone, and 4-cyclohexylbenzaldehyde. The reaction involves the formation of pyrano[2,3-c]pyrazole ring by cyclization of 3,5-dibromo-4-hydroxybenzaldehyde with 4-cyclohexylbenzaldehyde in the presence of ammonium acetate. The final product is obtained by reacting the pyrano[2,3-c]pyrazole intermediate with 4-bromophenylhydrazine and sodium cyanide. The synthesis of this compound has been reported to have a yield of 63% and can be scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines including breast, colon, and lung cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Eigenschaften

Molekularformel

C25H23BrN4O

Molekulargewicht

475.4 g/mol

IUPAC-Name

6-amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H23BrN4O/c26-19-12-10-17(11-13-19)21-20(14-27)24(28)31-25-22(21)23(29-30-25)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h6-13,15,21H,1-5,28H2,(H,29,30)

InChI-Schlüssel

ZVJYRUYLCSYWPE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(C=C5)Br

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.